

An In-depth Technical Guide on the ROR1 Inhibitor: (S)-ARI-1

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor tyrosine kinase-like orphan receptor 1 (ROR1) has emerged as a compelling therapeutic target in oncology. Aberrantly expressed in various hematological and solid malignancies while being largely absent in healthy adult tissues, ROR1 plays a crucial role in tumor cell proliferation, survival, and migration.[1][2] Small molecule inhibitors targeting ROR1 are therefore of significant interest in the development of novel cancer therapeutics. This technical guide focuses on ARI-1, a recently identified ROR1 inhibitor, with a specific emphasis on its stereochemistry and biological activity. While the (R)-enantiomer of ARI-1 has been more extensively characterized, this document will provide all available information on both the (S)-and (R)-stereoisomers.

Chemical Structure and Properties

ARI-1 is chemically known as 5,7-bis(methoxymethoxy)-2-(4-methoxyphenyl)chroman-4-one. It exists as two enantiomers, **(S)-ARI-1** and (R)-ARI-1. The primary research has focused on the (R)-enantiomer, which has demonstrated potent biological activity.[1]

Table 1: Chemical Identifiers of ARI-1



Identifier	Value
IUPAC Name	(R)-5,7-bis(methoxymethoxy)-2-(4-methoxyphenyl)chroman-4-one
SMILES	O=C1CINVALID-LINKC1=CC=C(OC)C=C1
Molecular Formula	C20H20O7
Molecular Weight	372.37 g/mol

Note: Data presented is for (R)-ARI-1 as specific experimental data for **(S)-ARI-1** is not currently available in published literature.

Table 2: Physicochemical Properties of (R)-ARI-1

Property	Value
Melting Point	Not Reported
Solubility	Not Reported
рКа	Not Reported

Note: Detailed experimental physicochemical properties for **(S)-ARI-1** and (R)-ARI-1 have not been reported in the primary literature.

Biological Activity and Mechanism of Action

(R)-ARI-1 is a potent and specific inhibitor of ROR1.[1] It exerts its anticancer effects by targeting the extracellular frizzled domain of ROR1, thereby suppressing the proliferation and migration of non-small cell lung cancer (NSCLC) cells.[1][2]

The primary mechanism of action of (R)-ARI-1 involves the inhibition of the PI3K/AKT/mTOR signaling pathway in a ROR1-dependent manner.[1][3] This pathway is a critical regulator of cell growth, survival, and metabolism, and its dysregulation is a hallmark of many cancers. By inhibiting ROR1, (R)-ARI-1 effectively downregulates the phosphorylation of key downstream effectors such as AKT and mTOR, leading to cell cycle arrest and apoptosis.[3]



Table 3: Biological Activity of (R)-ARI-1

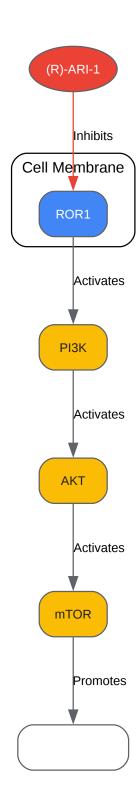
Assay	Cell Line	Effect
Cell Proliferation	NSCLC cells	Potent suppression
Cell Migration	NSCLC cells	Potent suppression
In vivo Tumor Growth	NSCLC xenograft	Significant inhibition

Source: Liu X, et al. Cancer Lett. 2019.[1]

Signaling Pathway

The inhibition of ROR1 by (R)-ARI-1 leads to the downregulation of the PI3K/AKT/mTOR signaling cascade. The following diagram illustrates the key steps in this pathway and the point of intervention by ARI-1.





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Caption: (R)-ARI-1 inhibits ROR1, leading to downregulation of the PI3K/AKT/mTOR pathway.



Experimental Protocols

The following are summaries of the key experimental protocols used to characterize the activity of (R)-ARI-1.

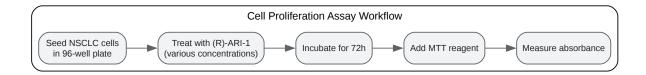
Synthesis of (R)-5,7-bis(methoxymethoxy)-2-(4-methoxyphenyl)chroman-4-one ((R)-ARI-1)

A detailed, step-by-step synthesis protocol for (R)-ARI-1 is described in the primary literature. [1] The synthesis generally involves the reaction of a suitably protected phloroglucinol derivative with a chiral chalcone precursor, followed by cyclization and deprotection steps. The synthesis of the (S)-enantiomer would likely follow a similar route using the corresponding (S)-chiral precursor.

Cell Proliferation Assay

The effect of (R)-ARI-1 on the proliferation of NSCLC cells was assessed using a standard MTT or similar viability assay.

- Cell Seeding: NSCLC cells were seeded in 96-well plates at a predetermined density.
- Compound Treatment: Cells were treated with various concentrations of (R)-ARI-1 or vehicle control.
- Incubation: Plates were incubated for a specified period (e.g., 72 hours).
- Viability Assessment: Cell viability was determined by adding MTT reagent, followed by solubilization of the formazan crystals and measurement of absorbance at a specific wavelength.



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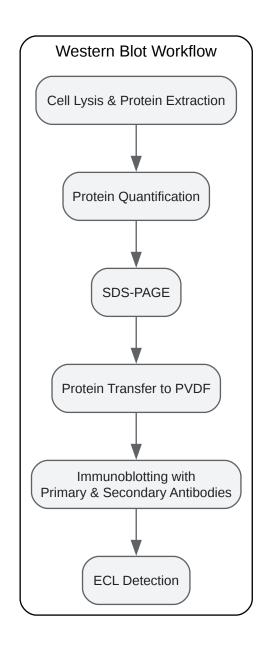
Caption: Workflow for assessing cell proliferation using the MTT assay.

Western Blot Analysis

To confirm the mechanism of action, Western blotting was used to measure the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.

- Cell Lysis: NSCLC cells treated with (R)-ARI-1 were lysed to extract total protein.
- Protein Quantification: Protein concentration was determined using a BCA assay.
- SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfatepolyacrylamide gel electrophoresis.
- Protein Transfer: Proteins were transferred to a PVDF membrane.
- Immunoblotting: The membrane was probed with primary antibodies specific for total and phosphorylated forms of ROR1, AKT, and mTOR, followed by incubation with HRPconjugated secondary antibodies.
- Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.





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Caption: A typical workflow for Western blot analysis.

In Vivo Tumor Growth Inhibition Assay

The anti-tumor efficacy of (R)-ARI-1 in a living organism was evaluated using a xenograft mouse model.[4]

• Tumor Cell Implantation: Human NSCLC cells were subcutaneously injected into immunocompromised mice (e.g., nude mice).[5]



- Tumor Growth: Tumors were allowed to grow to a palpable size.
- Treatment: Mice were randomized into treatment and control groups and administered (R)-ARI-1 or vehicle, respectively, via a suitable route (e.g., intravenous injection).[3]
- Monitoring: Tumor volume and body weight were measured regularly throughout the study.
- Endpoint: At the end of the study, tumors were excised and weighed.

Conclusion

ARI-1, particularly the (R)-enantiomer, represents a promising novel inhibitor of ROR1 with demonstrated preclinical efficacy in non-small cell lung cancer models. Its mechanism of action through the targeted inhibition of the PI3K/AKT/mTOR signaling pathway provides a strong rationale for its further development as a cancer therapeutic. While the biological and chemical properties of **(S)-ARI-1** remain to be fully elucidated, the existing data on (R)-ARI-1 provides a solid foundation for future research into the stereospecific activity of this class of compounds. Further investigation into the synthesis, characterization, and biological evaluation of both enantiomers is warranted to fully understand their therapeutic potential.

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